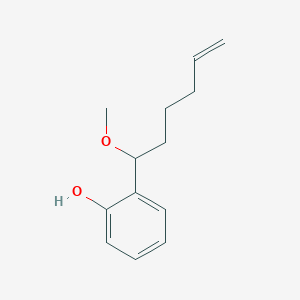

Phenol, 2-(1-methoxy-5-hexenyl)-

Description

Phenol, 2-(1-methoxy-5-hexenyl)- is a phenolic compound characterized by a hydroxyl group at the ortho position relative to a 1-methoxy-5-hexenyl substituent. This structure features a conjugated allylic chain (5-hexenyl) and a methoxy group, both of which influence its electronic properties and reactivity.

Properties

CAS No. |

500780-08-5 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(1-methoxyhex-5-enyl)phenol |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-10-13(15-2)11-8-6-7-9-12(11)14/h3,6-9,13-14H,1,4-5,10H2,2H3 |

InChI Key |

CZKAXCBSURJPNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCC=C)C1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-methoxy-5-hexenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of Phenol, 2-(1-methoxy-5-hexenyl)- typically involves the use of advanced organic synthesis techniques. The process may include the use of boron reagents and palladium catalysts to facilitate the coupling reactions necessary for the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-methoxy-5-hexenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenols .

Scientific Research Applications

Phenol, 2-(1-methoxy-5-hexenyl)- has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-(1-methoxy-5-hexenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, and signal transduction pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phenolic Compounds

Antioxidant Efficiency and Substituent Effects

Evidence from guaiacyl-type phenolic compounds (A1 group) highlights the role of substituents in modulating antioxidant activity. Key findings include:

- isoEu (Isoeugenol analog): Exhibits the highest antioxidant efficiency (PFmax and IDmax), attributed to a conjugated allylic chain in the para position, which stabilizes the phenoxy radical through resonance .

- Cr (Creosol analog) and Eu (Eugenol analog): Moderate activity, with PFmax and IDmax values ~50% lower than isoEu. These lack extended conjugation in their substituents .

- Va (Vanillin analog) and Apo (Apocynin analog): Weakest activity, likely due to electron-withdrawing groups (e.g., carbonyl in vanillin) reducing phenoxide stability .

Phenol, 2-(1-methoxy-5-hexenyl)- shares structural similarities with isoEu, as both have conjugated allylic chains. para) may alter electronic effects compared to isoEu .

Table 1: Comparative Antioxidant Properties of Phenolic Compounds

| Compound | Substituent (Position) | Key Feature | Antioxidant Efficiency (Relative to isoEu) |

|---|---|---|---|

| Phenol, 2-(1-methoxy-5-hexenyl)- | 1-Methoxy-5-hexenyl (ortho) | Conjugated allylic chain, EDG | Moderate-High (Inferred) |

| isoEu | Conjugated allylic chain (para) | Optimal resonance stabilization | Highest |

| Cr | Methyl/EDG (para) | Limited conjugation | Moderate |

| Va | Carbonyl/EWG (para) | Electron-withdrawing effect | Low |

Physico-Chemical Properties

- Molecular Weight and Solubility: The hexenyl chain increases molecular weight (~208 g/mol estimated), likely reducing water solubility compared to simpler phenols like vanillin (MW 152 g/mol) .

- Boiling Point: Longer alkyl chains elevate boiling points due to increased van der Waals interactions. For example, 2-methoxy-4-propenylphenol (MW 164 g/mol) has a boiling point of 285°C ; the target compound may exceed this due to its larger substituent.

- Acidity: The methoxy group (EDG) at the ortho position may slightly reduce acidity compared to para-substituted analogs, as EDGs destabilize the phenoxide ion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.